3-(3,4-Dichlorophenyl)-3-pentanol
Overview
Description
3-(3,4-Dichlorophenyl)-3-pentanol is a useful research compound. Its molecular formula is C11H14Cl2O and its molecular weight is 233.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility studies: The solubility of related compounds, such as 4-(3,4-dichlorophenyl)-1-tetralone, in alcohols like pentanol, has been measured. This data is crucial for understanding the purification processes of these compounds (Wang, Li, & Li, 2008).
Deoxygenation of carbonyl compounds: Research has explored using alcohols as green solvents/reducing agents in the deoxygenation of carbonyl compounds, catalyzed by oxo-rhenium complexes. This process is relevant to transforming aryl ketones and aldehydes (Bernardo & Fernandes, 2016).
Synthesis of diastereomers: The synthesis and characterization of diastereomers related to 3,4-dichloro-2-pentanol provide insights into structural elucidation and synthesis studies in the field of natural products, such as chlorosulfolipids (Kanady, Nguyen, Ziller, & Vanderwal, 2009).
Plant immunity: Studies on compounds like 3-pentanol show that they can trigger immune responses in plants against pathogens like Pseudomonas syringae, indicating potential agricultural applications (Song, Choi, & Ryu, 2015).
Biofuel applications: Research into pentanol isomers, including 3-pentanol, has been conducted to explore their potential as biofuels. This involves metabolic engineering of microbial strains for efficient production (Cann & Liao, 2009).
Use in diesel engines: The feasibility of using pentanol, including 3-pentanol, as a blend with diesel fuel in internal combustion engines has been evaluated. This research provides insights into emissions and power generation characteristics (Yilmaz & Atmanli, 2017).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMZSKSQVNYXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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